Vemurafenib

Catalog No.
S546672
CAS No.
918504-65-1
M.F
C23H18ClF2N3O3S
M. Wt
489.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vemurafenib

CAS Number

918504-65-1

Product Name

Vemurafenib

IUPAC Name

N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]propane-1-sulfonamide

Molecular Formula

C23H18ClF2N3O3S

Molecular Weight

489.9 g/mol

InChI

InChI=1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28)

InChI Key

GPXBXXGIAQBQNI-UHFFFAOYSA-N

SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F

Solubility

1 mg/mL
Practically insoluble in aqueous media

Synonyms

PLX4032; PLX 4032; PLX-4032; RG7204 ; RG7204 ; RG 7204 ; RO5185426; RO 5185426 RO5185426 Vemurafenib; Brand name: Zelboraf

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F

Description

The exact mass of the compound Vemurafenib is 489.07255 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

[^1] [^2] [^3]

Efficacy in Melanoma Treatment

Clinical trials have established Vemurafenib's efficacy in treating advanced (unresectable or metastatic) melanoma with the BRAF V600E mutation. These studies demonstrated significant improvement in progression-free survival (PFS) and overall survival (OS) compared to standard chemotherapy. Vemurafenib is now a well-established first-line treatment option for BRAF-mutated melanoma, leading to tumor shrinkage and improved patient outcomes.

[^4] [^5] [^6]

Research on Resistance Mechanisms

Despite its initial success, patients eventually develop resistance to Vemurafenib treatment. Scientific research is ongoing to understand the mechanisms underlying this resistance. Studies suggest that reactivation of the MAPK pathway through alternative mechanisms or mutations in other genes can bypass the Vemurafenib blockade. Additionally, tumor heterogeneity, where different subpopulations within the tumor have varying levels of BRAF dependence, can contribute to resistance development. Understanding these resistance mechanisms is crucial for developing new treatment strategies to overcome Vemurafenib resistance and improve long-term patient outcomes.

[^7] [^8]

Vemurafenib, marketed under the brand name Zelboraf, is a targeted therapy primarily used for treating late-stage melanoma characterized by specific mutations in the BRAF gene, particularly the V600E mutation. This small molecule inhibitor selectively targets the mutated form of BRAF, a serine/threonine kinase that plays a critical role in cell signaling pathways responsible for cell growth and proliferation. The compound has a chemical formula of C23H18ClF2N3O3S and a molar mass of 489.92 g·mol−1 .

Vemurafenib acts as a selective inhibitor of the BRAF V600E protein kinase. BRAF is a key enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell growth and proliferation []. The BRAF V600E mutation leads to uncontrolled activation of this pathway, promoting melanoma development. Vemurafenib binds to the mutated BRAF protein, blocking its kinase activity and consequently inhibiting the MAPK pathway. This ultimately leads to reduced tumor cell growth and survival [].

The synthesis of vemurafenib involves several steps, typically starting from simpler organic compounds. The synthesis pathway includes:

  • Formation of key intermediates: The synthesis begins with the preparation of various intermediates through reactions such as nucleophilic substitutions and cyclizations.
  • Coupling reactions: These intermediates are then coupled through reactions involving amines and other functional groups to form the final product.
  • Purification: The crude product undergoes purification processes such as crystallization or chromatography to yield pure vemurafenib.

The detailed synthetic route can vary based on specific laboratory techniques and conditions used during production .

Vemurafenib is primarily indicated for:

  • Metastatic melanoma: Specifically for patients with unresectable or metastatic melanoma harboring BRAF V600E mutations.
  • Erdheim-Chester disease: A rare non-Langerhans histiocytic disorder associated with BRAF mutations.

Additionally, it has shown potential efficacy in treating other cancers with similar mutations, although these applications are not FDA-approved .

Research has indicated that vemurafenib can interact with various biological pathways, leading to both therapeutic effects and adverse reactions. Notably, it may enhance photosensitivity in patients, increasing their risk for skin cancers such as squamous cell carcinoma . Furthermore, studies have identified mechanisms of resistance to vemurafenib treatment, including upregulation of alternative survival pathways and mutations in other oncogenes like NRAS .

Vemurafenib belongs to a class of drugs known as BRAF inhibitors. Other similar compounds include:

  • Dabrafenib: Another selective BRAF inhibitor that also targets V600E mutations but is effective against both mutated and wild-type BRAF.
  • Encorafenib: A newer BRAF inhibitor that has shown efficacy in combination therapies.
  • Sorafenib: A multi-kinase inhibitor that targets both mutated and wild-type forms of BRAF but lacks specificity compared to vemurafenib.

Comparison Table

CompoundSelectivityFDA ApprovalIndications
VemurafenibHighly selectiveYesMetastatic melanoma (BRAF V600E)
DabrafenibSelectiveYesMetastatic melanoma (BRAF V600E/K)
EncorafenibSelectiveYesMetastatic melanoma (BRAF mutations)
SorafenibNon-selectiveYesRenal cell carcinoma, hepatocellular carcinoma

Vemurafenib's uniqueness lies in its high specificity for the V600E mutation, which minimizes effects on normal cells compared to other inhibitors that may target both mutated and wild-type forms of BRAF .

Original Synthetic Routes: Key Intermediates and Reaction Mechanisms

The synthesis of vemurafenib, chemically known as N-(3-(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide, involves multiple synthetic approaches that have been developed to achieve efficient production of this kinase inhibitor [4]. The compound's complex structure, featuring a 7-azaindole core with strategically positioned substituents, requires sophisticated synthetic methodologies to construct the heterocyclic framework and install the necessary functional groups [25].

Key Intermediates and Structural Assembly

The primary synthetic route involves the construction of the 7-azaindole core through cyclocondensation reactions, followed by strategic functionalization to introduce the chlorophenyl and sulfonamide moieties [4]. The key intermediate 5-(4-chlorophenyl)-1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile serves as a crucial building block in the synthetic sequence [4]. This intermediate can be prepared through multiple pathways, including direct cyclocondensation of appropriately substituted pyrrole derivatives with vinamidinium salts [4].

The synthetic strategy employs a modular approach where the 7-azaindole scaffold acts as an anchor throughout the chemical exploration [10]. The aryl-sulfonamide moiety is introduced through focused drug design efforts to optimize interactions with the target protein backbone [10]. The propyl tail group is selected to fit an interior pocket specific to the mutant BRAF protein, as revealed by co-crystal structure analysis [10].

Cyclocondensation Mechanisms

A critical step in vemurafenib synthesis involves the cyclocondensation reaction between 5-amino-1-(tert-butyl)-1H-pyrrole-3-carbonitrile and N-(2-(4-chlorophenyl)-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate under alkaline conditions [4]. This reaction proceeds through nucleophilic attack of the amino group on the vinamidinium salt, followed by cyclization and elimination to form the desired pyrrolo[2,3-b]pyridine core structure [4].

The reaction mechanism involves initial formation of an enamine intermediate, which undergoes intramolecular cyclization to establish the fused heterocyclic system [4]. The process typically requires elevated temperatures between 65-120°C and is carried out in polar aprotic solvents such as dimethyl sulfoxide or N,N-dimethylformamide under nitrogen atmosphere [4].

Vilsmeier Reagent Methodology

An alternative synthetic approach utilizes Vilsmeier reagent chemistry for the formation of key intermediates [4]. The Vilsmeier reagent, formed from N,N-dimethylformamide and phosphorus oxychloride, generates chloroiminium ions that react with appropriately substituted pyrrole derivatives [4]. This methodology provides access to formylated intermediates that can be further elaborated to construct the target molecule [4].

The Vilsmeier reaction proceeds through electrophilic aromatic substitution, where the electron-rich pyrrole ring attacks the electrophilic chloroiminium species [31]. The resulting formylated product serves as a versatile intermediate for subsequent transformations, including reduction, oxidation, or condensation reactions to build molecular complexity [31].

Process Optimization: Catalytic Systems and Solvent Selection

Palladium-Catalyzed Cross-Coupling Reactions

Process optimization for vemurafenib synthesis has focused extensively on palladium-catalyzed cross-coupling methodologies, particularly Suzuki-Miyaura and Stille coupling reactions [1] [4]. The Suzuki coupling between aryl halides and boronic acids represents a crucial transformation for introducing the 4-chlorophenyl substituent onto the pyrrolo[2,3-b]pyridine core [4].

Catalyst optimization studies have identified specific palladium sources and ligand combinations that provide superior performance in vemurafenib synthesis [1]. The combination of Pd2(dba)3 with triphenylarsine demonstrated promising conversion of [11C]carbon monoxide in carbonylative coupling reactions, achieving 16% conversion under optimized conditions [1]. Alternative catalyst systems including Pd(dppf)Cl2·CH2Cl2 and mixtures of Pd(OAc)2 with triphenylphosphine have been evaluated for their effectiveness in cross-coupling transformations [4].

Table 1: Palladium Catalyst Performance in Vemurafenib Synthesis

Catalyst SystemLigandSolventConversion (%)Reaction Time
PdCl2(Dppf)·CH2Cl2-THF<15 minutes
Pd2(dba)3Tri-o-tolylphosphineDMSO105 minutes
Pd2(dba)3Tri-o-tolylphosphineTHF135 minutes
Pd2(dba)3TriphenylarsineTHF165 minutes

Solvent System Optimization

Solvent selection plays a critical role in achieving optimal yields and selectivity in vemurafenib synthesis [4]. Biphasic solvent systems, particularly toluene-water mixtures, have proven effective for Suzuki coupling reactions, providing both substrate solubility and product isolation advantages [4]. The use of a 1:1 mixture of toluene and water as the preferred solvent system enables efficient cross-coupling while facilitating product purification through phase separation [4].

For cyclocondensation reactions, polar aprotic solvents such as dimethyl sulfoxide, N,N-dimethylformamide, and acetonitrile have been evaluated [4]. Dimethyl sulfoxide provides superior results for the key cyclocondensation step, enabling complete conversion at temperatures around 100°C [4]. Alternative solvents including toluene and methanol have been investigated for specific transformation steps, with selection based on substrate solubility and reaction kinetics [4].

Base Selection and Reaction Conditions

Base selection significantly influences the efficiency of key transformations in vemurafenib synthesis [4]. For Suzuki coupling reactions, sodium carbonate has been identified as the optimal base when using toluene-water solvent systems, providing excellent yields while maintaining mild reaction conditions [4]. Alternative bases including potassium carbonate, sodium hydroxide, and cesium carbonate have been evaluated, with sodium carbonate demonstrating superior performance in terms of yield and reproducibility [4].

The cyclocondensation reaction benefits from the use of strong bases such as sodium methoxide or potassium carbonate [4]. Typically, 1.1-6 molar equivalents of base per substrate are employed to drive the reaction to completion [4]. Reaction temperatures between 80-100°C and reaction times of 16 hours provide optimal conversion for the cyclocondensation process [4].

Process Scale-Up Considerations

Manufacturing process optimization has focused on minimizing palladium catalyst usage and avoiding protection-deprotection sequences to improve overall efficiency [4]. The synthetic route has been designed to reduce the number of palladium-catalyzed steps, thereby decreasing the risk of metal contamination in the final product [4]. Scale-up considerations include optimization of reaction stoichiometry, particularly the use of slight molar excess of boronic acid reagents (1.2-1.5 equivalents) to ensure complete conversion [4].

Temperature control and heat transfer optimization become critical factors during scale-up operations [24]. The manufacturing process utilizes conventional pharmaceutical technology and operational steps, with careful attention to maintaining consistent product quality across different batch sizes [24]. Process monitoring through high-performance liquid chromatography enables real-time assessment of reaction progress and endpoint determination [4].

Patent Landscape: Novel Methodologies for Scalable Production

Core Patent Portfolio

The patent landscape for vemurafenib synthesis encompasses multiple innovative methodologies that address scalability and manufacturing efficiency [13] [14]. Patent WO2015075749A1 describes novel processes for vemurafenib preparation, focusing on intermediate compounds and synthetic routes that minimize synthetic complexity [13]. The patent portfolio includes protection for specific synthetic methodologies, catalyst systems, and process improvements that enable commercial-scale production [14].

Patent US8741920, titled "Process for the manufacture of pharmaceutically active compounds," provides protection for specific vemurafenib manufacturing processes, including the use of particular catalysts and chemical reactions [16]. This patent details optimized synthetic routes that enable efficient large-scale production while maintaining product purity and consistency [16]. The patent landscape includes six United States drug patents filed between 2013 and 2016, with expiration dates extending to 2032 [14].

Novel Synthetic Methodologies

Recent patent applications have disclosed innovative approaches to vemurafenib synthesis that address key manufacturing challenges [4]. Patent WO2018002415A1 presents improved processes that minimize palladium catalyst usage and eliminate protection-deprotection sequences [4]. The disclosed methodology achieves overall yield improvements while reducing manufacturing complexity and cost [4].

Table 2: Key Vemurafenib Patents and Methodologies

Patent NumberPatent TitleKey InnovationExpiration Date
US8741920Process for manufacture of pharmaceutically active compoundsSpecific catalyst systems and reactionsJuly 2030
US7863288-Manufacturing process optimizationJune 2029
US7504509Compounds and methods for development of Ret modulatorsSynthetic route developmentOctober 2026
US8143271-Process chemistry improvementsJune 2026
US9447089Compositions and uses thereofFormulation and administrationJune 2032
US8470818-Manufacturing methodologyAugust 2026

Advanced Catalytic Systems

Patent literature has disclosed novel catalytic systems that enhance the efficiency of key transformations in vemurafenib synthesis [4]. Innovations include the development of substrate-switchable Suzuki-Miyaura coupling conditions that enable selective reaction of benzyl esters versus benzyl halides [20]. These methodologies provide enhanced control over reaction selectivity and enable more efficient synthetic sequences [20].

The patent landscape includes protection for specific ligand systems and reaction conditions that optimize palladium-catalyzed transformations [4]. Novel phosphine ligands such as DPEPhos, XantPhos, and SEGPHOS have been incorporated into protected synthetic methodologies [4]. These catalyst systems provide improved performance in terms of reaction rate, selectivity, and substrate scope [4].

Scalable Manufacturing Innovations

Industrial manufacturing patents have focused on developing processes that are amenable to large-scale production while maintaining strict quality control standards [24]. The disclosed methodologies address critical manufacturing challenges including heat transfer, mass transfer, and reaction monitoring during scale-up operations [24]. Innovations include the development of continuous processing techniques and automated control systems that ensure consistent product quality [24].

Patent protection extends to specific reactor designs and process configurations that optimize vemurafenib manufacturing [24]. The protected methodologies include improvements in crystallization processes, purification techniques, and analytical methods for quality control [24]. These innovations enable the production of vemurafenib with consistent pharmaceutical quality while minimizing manufacturing costs and environmental impact [24].

Formulation and Process Chemistry Patents

The patent landscape encompasses protection for advanced formulation technologies that address vemurafenib's challenging physicochemical properties [25]. Patent applications have disclosed novel approaches to improve the compound's poor aqueous solubility and bioavailability [25]. The microprecipitated bulk powder formulation represents a key innovation that achieved a sixfold increase in bioavailability compared to the original crystalline formulation [25].

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

White to off-white crystalline solid

XLogP3

5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

489.0725466 g/mol

Monoisotopic Mass

489.0725466 g/mol

Heavy Atom Count

33

Decomposition

Dangerous products of decomposition: thermal ecomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.

Appearance

White to off-white crystalline solid

Melting Point

272°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

207SMY3FQT

Drug Indication

Vemurafenib is approved since 2011 for the treatment of metastatic melanoma with a mutation on BRAF in the valine located in the exon 15 at codon 600, this mutation is denominated as V600E. The V600E mutation, a substitution of glutamic acid for valine, accounts for 54% of the cases of cutaneous melanoma. Vemurafenib approval was extended in 2017, for its use as a treatment of adult patients with Erdheim-Chester Disease whose cancer cells present BRAF V600 mutation. Erdheim-Chester disease is an extremely rare histiocyte cell disorder that affects large bones, large vessels, central nervous system, as well as, skin and lungs. It is reported an association of Erdheim-Chester disease and V600E mutation.
FDA Label
Vemurafenib is indicated in monotherapy for the treatment of adult patients with BRAF-V600-mutation-positive unresectable or metastatic melanoma. ,
Treatment of melanoma

Livertox Summary

Vemurafenib is a selective inhibitor of BRAF kinase that is used in the therapy of patients with metastatic and advanced malignant melanoma. Vemurafenib therapy is commonly associated with transient elevations in serum aminotransferase during therapy and has been linked to rare, but occasionally severe cases of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

Therapeutic Uses

Vemurafenib is used for the treatment of unresectable or metastatic melanoma with BRAF V600E mutation. Vemurafenib is designated an orphan drug by the US Food and Drug Administration (FDA) for the treatment of this cancer. An FDA-approved diagnostic test (e.g., cobas 4800 BRAF V600 Mutation Test) is required to confirm the presence of the BRAF V600E mutation prior to initiation of therapy. /Included in US product label/
Zelboraf is not recommended for use in patients with wild-type BRAF melanoma.

Mechanism of Action

Vemurafenib is an orally available inhibitor of mutated BRAF-serine-threonine kinase. Vemurafenif is a small molecule that interacts as a competitive inhibitor of the mutated species of BRAF. It is especially potent against the BRAF V600E mutation. Vemurafenib blocks downstream processes to inhibit tumour growth and eventually trigger apoptosis. Vemurafenib does not have antitumour effects against melanoma cell lines with the wild-type BRAF mutation.
Cutaneous squamous cell carcinoma (cuSCC) has been reported in patients with metastatic melanoma and CRC treated with vemurafenib. Clinical findings indicate that cuSCC may be related to treatment with vemurafenib. In order to understand the potential mechanism by which vemurafenib treatment contributes to development of cuSCC, vemurafenib was tested in vivo in the A431 cuSCC xenograft model. There was dose-dependent tumour growth stimulation of the xenograft tumours at doses higher than 25 mg/kg bid. The optimal dose of 75 mg/kg bid of vemurafenib caused a 103% induction of growth compared to the control (p=0.002). Immunohistochemistry showed staining of pERK only in the tumour samples treated with vemurafenib (75 mg/kg) as compared to the vehicle treated control group. Combination studies of vemurafenib and a MEK inhibitor, RO5068760, were performed to confirm inhibition of pERK.
The effect of vemurafenib on RAF-MEK-ERK pathway inhibition was investigated in a panel of cancer cell lines, including melanoma cell lines expressing BRAFV600E, BRAFV600D, BRAFV600R, or BRAFWT. MEK and ERK phosphorylation (pMEK and pERK respectively) immunoassays were conducted to measure the levels of pMEK and pERK in various cancer cells treated with vemurafenib compared to vehicle control In cells expressing mutated BRAF (Colo829,WM2664 and WM1341D), vemurafenib inhibited both pERK and pMEK in a dose dependent manner. However, cells expressing BRAF WT vemurafenib induced rather than inhibited ERK or MEK phosphorylation in the cells expressing BRAFWT, such as HCT116, CHL-1 and SK-MEL-2 cells.
Vemurafenib is a low molecular weight, orally available, inhibitor of some mutated forms of BRAF serine-threonine kinase, including BRAFV600E. Vemurafenib also inhibits other kinases in vitro such as CRAF, ARAF, wild-type BRAF, SRMS, ACK1, MAP4K5 and FGR at similar concentrations. Some mutations in the BRAF gene including V600E result in constitutively activated BRAF proteins, which can cause cell proliferation in the absence of growth factors that would normally be required for proliferation. Vemurafenib has anti-tumor effects in cellular and animal models of melanomas with mutated BRAFV600E.

Absorption Distribution and Excretion

Vemurafenib is well absorbed after oral administration. Peak concentrations are reached in 3 hours when an oral dose of 960 mg twice daily for 15 days has been given to patients. In the same conditions, Vemurafenib presents a Cmax of 62 mcg/ml and AUC of 601 mcg h/ml. It is unknown how food affects the absorption of vemurafenib. It presents an accumulation ratio of 7.36 after repeating doses of 960 mg
Analysis showed that 94% of administered Vemurafenib is excreted via feces and 1% is excreted by urine.
The estimation of the volume of distribution for Vemurafenib is 106 L.
The total body clearance is 31 L/day.
Following oral administration of (14)C-vemurafenib 960 mg in the tablet formulation, plasma samples were analyzed over 48 hours for vemurafenib and its metabolites. Mean data showed that vemurafenib and its metabolites represented 95% and 5% of the components in plasma, respectively.
Vemurafenib is highly bound (> 99%) to human albumin and alpha-1 acid glycoprotein plasma proteins. The population apparent volume of distribution for vemurafenib in metastatic melanoma patients is estimated to be 106 L (with 66% inter-patient variability).
The bioavailability of vemurafenib has not been determined. Following oral administration of vemurafenib at 960 mg twice daily for 15 days to patients with metastatic melanoma, the median Tmax was approximately 3 hours. Following 15 days of dosing at 960 mg twice daily, the mean (+ or - SD) Cmax and AUC0-12 were 62 ug/mL + or - 17 and 601 + or - 170 ug*h/mL, respectively. The median accumulation ratio estimate from the population pharmacokinetic analysis for the twice daily regimen is 7.36, with steady state achieved at approximately 15 to 22 days following dosing at 960 mg twice daily. At steady state, the mean vemurafenib exposure in plasma is stable (concentrations before and 2-4 hours after the morning dose) as indicated by the mean ratio of 1.13. The potential effect of food on vemurafenib absorption has not been studied. In clinical trials, vemurafenib was administered without regard to food.
Following oral administration of (14)C-vemurafenib 960 mg in the tablet formulation, approximately 94% of the radioactive dose was recovered in feces and approximately 1% was recovered in the urine. The population apparent clearance of vemurafenib in patients with metastatic melanoma is estimated to be 31 L/day (with 32% inter-patient variability).
For more Absorption, Distribution and Excretion (Complete) data for Vemurafenib (6 total), please visit the HSDB record page.

Metabolism Metabolites

Vemurafenib is metabolized by CYP3A4 and the metabolites make up 5% of the components in plasma. The parent compound makes up for the remaining 95%.
The results from in vitro studies indicate that CYP3A4 was the major enzyme responsible in the metabolism of vemurafenib. The formation of mono-hydroxyl metabolites were inhibited for approximately 82% using the CYP inhibitor ketoconazole. No significant inhibition in the metabolism was observed in human liver microsomes in the presence of quinidine (CYP2D6 inhibitor), sulfaphenazole (CYP2C9 inhibitor), tranylcypromine (CYP2A6 inhibitor) and (-)-N-3-benzyl-phenobarbital (CYP2C19 inhibitor). In addition, CYP3A4 was responsible for the formation of the mono-hydroxylation metabolites.
In vitro metabolism was analyzed for rat, mouse, dog, cynomolgus and human. The metabolism of vemurafenib was investigated both in vitro using microsomes and hepatocytes of various species and in vivo in rat, dog and human. In vitro analysis of vemurafenib metabolism in liver hepatocytes at the concentration of 10 uM, humans, dogs, and cynomolgus monkeys did not metabolize vemurafenib extensively (unchanged vemurafenib > or = 89%).
In study /of patients/, identification of vemurafenib and metabolites in plasma, feces and urine was made for the first 96 hr, with a total collection period of 432 hrs (18 days). Mean data from the 7 patients indicated that over the period investigated (0 to 96 hours), potential metabolites each accounted for < 0.5% of the total administered dose in urine and .6% of the total administered dose in feces. In pooled fecal samples up to 48 hours post post-dose, parent compound accounted for at least 94% of total radioactivity (37% of the dose). In fecal samples taken 48-96 hr post-dose, the amount of metabolites increased, with M6, M3, and M8 representing approximately 19%, 14% and 12%, of the total chromatographic peak area, respectively (mean values) or 3%, 5% and 4% of the dose, respectively. Over the 0-96 hr collection period, potential metabolites M3 (mono-hydroxy) and M6 (glucosylation) each accounted for <0.5% of the total administered dose in urine. Vemurafenib accounted for approximately 1% of the total dose in urine.

Wikipedia

Vemurafenib
6-Hydroxymellein

FDA Medication Guides

Zelboraf
Vemurafenib
TABLET;ORAL
HOFFMANN LA ROCHE
05/18/2020

Drug Warnings

Serious hypersensitivity reactions (e.g., anaphylaxis, generalized rash and erythema, hypotension) have been reported in patients receiving vemurafenib. Vemurafenib should be permanently discontinued in patients who experience a severe hypersensitivity reaction.
Photosensitivity reactions (mild to severe) have been reported in 33-49% of patients receiving vemurafenib in clinical trials. If intolerable grade 2 (i.e., tender erythema covering 10-30% of body surface area) or greater reaction occurs, the dosage of vemurafenib should be reduced.
Vemurafenib prolongs the QT interval in a concentration-dependent manner. In a multicenter, open-label, phase 2 study, QT interval prolongation was evaluated in patients with BRAF V600E mutation-positive, metastatic melanoma who were receiving vemurafenib (960 mg twice daily). A maximum mean corrected QT (QTc) interval change from baseline of 12.8 msec during the first month of treatment and 15.1 msec during the first 6 months of treatment was observed in these patients. The manufacturer does not recommend initiation of vemurafenib in patients with electrolyte abnormalities unresponsive to corrective measures or congenital long QT syndrome. In addition, concomitant use of vemurafenib with drugs known to prolong the QT interval (e.g., class Ia and III antiarrhythmic agents) is not recommended. ECGs and serum electrolyte concentrations, including concentrations of potassium, magnesium, and calcium, should be obtained prior to initiation of therapy or following dosage modification, and monitored 15 days following initiation of therapy, then monthly for the first 3 months of treatment, and then every 3 months thereafter or more often as clinically indicated. Interruption or discontinuance of vemurafenib may be necessary if increases in the QTc interval occur during therapy with the drug.
Severe skin reactions (e.g., Stevens-Johnson syndrome, toxic epidermal necrolysis) have been reported with vemurafenib. If severe skin reactions occur, vemurafenib therapy should be permanently discontinued.
For more Drug Warnings (Complete) data for Vemurafenib (18 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life of Vemurafenib is estimated to be 57 hours (range of 30-120 hours).
Single dose studies to determine pharmacokinetics were conducted in mouse, rat, rabbit, dog and monkey. In all pre-clinical species, half-lifes were between 2 and 5 hours ... . Only after intraperitoneal (IP) administration in mice, the half-life was much longer (20.6 h). Compared with other species, rabbits showed higher plasma exposure levels with a longer mean terminal half-life between 12 and 18 hours.
The median of the individual elimination half-life estimates for vemurafenib is 57 hours (the 5th and 95th percentile range is 30 to 120 hours).

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Storage Conditions

Store at room temperature 20 °C - 25 degC (68 °F - 77 °F); excursions permitted between 15 °C and 30 °C (59 °F and 86 °F), See USP Controlled Room Temperature. Store in the original container with the lid tightly closed.

Interactions

Concomitant use of vemurafenib with drugs known to prolong the QT interval, including class Ia (e.g., quinidine, procainamide) and class III (e.g., amiodarone, sotalol) antiarrhythmic agents, some antipsychotic agents (e.g., chlorpromazine, thioridazine, haloperidol, asenapine, olanzapine, paliperidone, pimozide, quetiapine, ziprasidone), some antibiotics (e.g., gatifloxacin, moxifloxacin), and tetrabenazine is not recommended by the manufacturer.
Concomitant use of vemurafenib with CYP2C9 substrates may result in increased plasma concentrations of the CYP2C9 substrate and possible toxicity. When the CYP2C9 substrate warfarin was administered concomitantly with vemurafenib, the systemic exposure of S-warfarin increased by 18%. Vemurafenib and warfarin should be used concomitantly with caution and additional monitoring of the international normalized ratio (INR) should be considered.
Concomitant use of vemurafenib with CYP3A4 substrates may result in decreased plasma concentrations of the CYP3A4 substrate and possible decreased efficacy. When the CYP3A4 substrate midazolam was administered concomitantly with vemurafenib, the systemic exposure of midazolam decreased by 39%. Concomitant use of vemurafenib with CYP3A4 substrates that have a narrow therapeutic index should be avoided.
Concomitant use of vemurafenib with CYP2D6 substrates may result in increased plasma concentrations of the CYP2D6 substrate and possible toxicity. When the CYP2D6 substrate dextromethorphan was administered concomitantly with vemurafenib, the systemic exposure of dextromethorphan increased by 47%. Concomitant use of vemurafenib with CYP2D6 substrates that have a narrow therapeutic index should be avoided. If concomitant use cannot be avoided, dosage reduction of the CYP2D6 substrate should be considered, and the drugs should be used concomitantly with caution.
For more Interactions (Complete) data for Vemurafenib (9 total), please visit the HSDB record page.

Stability Shelf Life

Stable if stored as directed; avoid strong oxidizing agents

Dates

Modify: 2023-08-15
1: Pellowska M, Merk D, Schubert-Zsilavecz M. Advances in personalized medicine - medicinal chemistry and pharmacology of vemurafenib and ivacaftor. Pharmazie. 2013 Jul;68(7):484-91. Review. PubMed PMID: 23923627.
2: Banaszynski M, Kolesar JM. Vemurafenib and ipilimumab: new agents for metastatic melanoma. Am J Health Syst Pharm. 2013 Jul 15;70(14):1205-10. doi: 10.2146/ajhp120260. Review. PubMed PMID: 23820456.
3: Liszkay G. [Vemurafenib (Zelboraf) in the therapy of melanoma]. Magy Onkol. 2013 Jun;57(2):110-3. doi: MagyOnkol.2013.57.2.110. Epub 2013 May 14. Review. Hungarian. PubMed PMID: 23795356.
4: Shaw HM, Nathan PD. Vemurafenib in melanoma. Expert Rev Anticancer Ther. 2013 May;13(5):513-22. doi: 10.1586/era.13.24. Review. PubMed PMID: 23617343.
5: Gonzalez D, Fearfield L, Nathan P, Tanière P, Wallace A, Brown E, Harwood C, Marsden J, Whittaker S. BRAF mutation testing algorithm for vemurafenib treatment in melanoma: recommendations from an expert panel. Br J Dermatol. 2013 Apr;168(4):700-7. doi: 10.1111/bjd.12248. Review. PubMed PMID: 23360189.
6: Sharma A, Shah SR, Illum H, Dowell J. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. Drugs. 2012 Dec 3;72(17):2207-22. doi: 10.2165/11640870-000000000-00000. Review. PubMed PMID: 23116250.
7: Jordan EJ, Kelly CM. Vemurafenib for the treatment of melanoma. Expert Opin Pharmacother. 2012 Dec;13(17):2533-43. doi: 10.1517/14656566.2012.737780. Epub 2012 Oct 24. Review. PubMed PMID: 23094782.
8: Bollag G, Tsai J, Zhang J, Zhang C, Ibrahim P, Nolop K, Hirth P. Vemurafenib: the first drug approved for BRAF-mutant cancer. Nat Rev Drug Discov. 2012 Nov;11(11):873-86. doi: 10.1038/nrd3847. Epub 2012 Oct 12. Review. PubMed PMID: 23060265.
9: Keating GM. Vemurafenib: in unresectable or metastatic melanoma. BioDrugs. 2012 Oct 1;26(5):325-34. doi: 10.2165/11209860-000000000-00000. Review. PubMed PMID: 22946753.
10: Boyd KP, Vincent B, Andea A, Conry RM, Hughey LC. Nonmalignant cutaneous findings associated with vemurafenib use in patients with metastatic melanoma. J Am Acad Dermatol. 2012 Dec;67(6):1375-9. doi: 10.1016/j.jaad.2012.06.045. Epub 2012 Aug 30. Review. PubMed PMID: 22940405.

Explore Compound Types